1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)- 1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-
Brand Name: Vulcanchem
CAS No.: 41905-79-7
VCID: VC0461540
InChI: InChI=1S/C20H18O3/c1-11-9-12(2)17(13(3)10-11)18-19(22)15-7-5-6-8-16(15)20(18)23-14(4)21/h5-10H,1-4H3
SMILES: CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C
Molecular Formula: C20H18O3
Molecular Weight: 306.4g/mol

1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-

CAS No.: 41905-79-7

Main Products

VCID: VC0461540

Molecular Formula: C20H18O3

Molecular Weight: 306.4g/mol

1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)- - 41905-79-7

CAS No. 41905-79-7
Product Name 1H-Inden-1-one, 3-(acetyloxy)-2-(2,4,6-trimethylphenyl)-
Molecular Formula C20H18O3
Molecular Weight 306.4g/mol
IUPAC Name [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] acetate
Standard InChI InChI=1S/C20H18O3/c1-11-9-12(2)17(13(3)10-11)18-19(22)15-7-5-6-8-16(15)20(18)23-14(4)21/h5-10H,1-4H3
Standard InChIKey CYSZMKSQBPQJOR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2=O)OC(=O)C)C
PubChem Compound 845934
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator